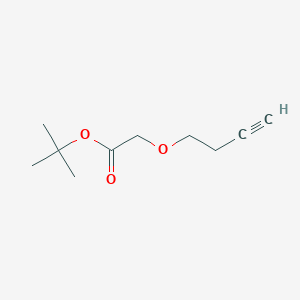

Tert-butyl 2-but-3-ynoxyacetate

Description

Tert-butyl 2-but-3-ynoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an alkyne group, and an ester functional group

Properties

IUPAC Name |

tert-butyl 2-but-3-ynoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPJSKHIKPHCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-but-3-ynoxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-but-3-ynoxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method is efficient and provides a high yield of the desired ester .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-but-3-ynoxyacetate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

Substitution: Ammonia (NH3) or primary amines can be used for the formation of amides.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Amides or other esters.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-but-3-ynoxyacetate is often utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity enables it to undergo various transformations, including:

- Alkylation Reactions : It can serve as an alkylating agent in the formation of carbon-carbon bonds.

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, which are essential for constructing complex organic frameworks.

Case Study: Synthesis of Alkynes

In a study focused on synthesizing alkynes, tert-butyl 2-but-3-ynoxyacetate was employed as a precursor. The reaction conditions were optimized to yield high purity products, demonstrating its effectiveness as a synthetic building block .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its ability to modify biological activity through structural changes. It can be used in the synthesis of:

- Antiviral Agents : Research indicates that derivatives of tert-butyl 2-but-3-ynoxyacetate exhibit antiviral properties.

- Anti-inflammatory Drugs : The compound's structure allows it to be tailored for developing anti-inflammatory agents.

Case Study: Development of Antiviral Compounds

A recent investigation into antiviral compounds highlighted the use of tert-butyl 2-but-3-ynoxyacetate as a key intermediate. The study reported enhanced activity against specific viral strains when modified derivatives were synthesized .

Materials Science

In materials science, tert-butyl 2-but-3-ynoxyacetate is explored for its potential in developing new materials with unique properties. Applications include:

- Polymerization Initiators : The compound can act as a radical initiator for polymerization processes, leading to the creation of novel polymers.

The environmental impact and degradation pathways of tert-butyl 2-but-3-ynoxyacetate are also under investigation. Understanding its behavior in environmental systems is crucial for assessing its safety and ecological effects.

Mechanism of Action

The mechanism of action of tert-butyl 2-but-3-ynoxyacetate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of amides or other derivatives. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound .

Biological Activity

Tert-butyl 2-but-3-ynoxyacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 2-but-3-ynoxyacetate can be represented by the following chemical structure:

The tert-butyl group contributes to its lipophilicity, which can influence its absorption and distribution in biological systems.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Antioxidant Activity : Compounds with tert-butyl groups can act as antioxidants, potentially inhibiting oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that related compounds may inhibit enzymes such as ornithine decarboxylase (ODC), which is involved in polyamine synthesis and cell proliferation .

- Cytotoxic Effects : Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties.

Antioxidant Effects

A study on related compounds demonstrated that phenolic antioxidants with tert-butyl groups showed significant inhibition of ODC activity induced by tumor promoters . This suggests that tert-butyl 2-but-3-ynoxyacetate may exhibit similar protective effects against oxidative damage.

Enzyme Inhibition

Inhibitory effects on ODC activity were observed when compounds similar to tert-butyl 2-but-3-ynoxyacetate were tested in vivo. For instance, a study reported a 50% reduction in ODC induction when mice were treated with a related antioxidant prior to exposure to a tumor promoter . This highlights the potential of tert-butyl derivatives in cancer prevention strategies.

Case Study 1: Anticancer Potential

A recent study explored the anticancer potential of various tert-butyl derivatives, including those structurally related to tert-butyl 2-but-3-ynoxyacetate. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling pathways involved in cell survival .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Tert-butyl 2-but-3-ynoxyacetate | TBD | Induction of apoptosis |

| Related compound A | 15 | Caspase activation |

| Related compound B | 20 | Cell cycle arrest |

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of various tert-butyl-containing compounds using DPPH radical scavenging assays. Tert-butyl 2-but-3-ynoxyacetate exhibited a notable scavenging effect, supporting its role as an effective antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.